4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride

Description

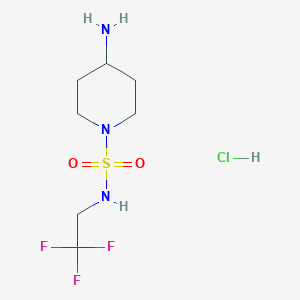

This compound features a piperidine core (a six-membered nitrogen-containing ring) substituted with a sulfonamide group at the 1-position and a 2,2,2-trifluoroethylamine moiety at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)5-12-16(14,15)13-3-1-6(11)2-4-13;/h6,12H,1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFFJISYSAGUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound typically proceeds through:

- Synthesis of the 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediate.

- Introduction of the piperidine ring substituted with the trifluoroethyl group.

- Formation of the sulfonamide linkage at the piperidine nitrogen.

- Final conversion to the hydrochloride salt form.

Preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide Intermediate

This intermediate is crucial as a building block for the target compound.

Method Using N-Phthalyl Protection : Glycine protected by an N-phthalyl group is reacted with 2,2,2-trifluoroethylamine or its salt to form an amide. The protective group is then removed using hydrated fibril, yielding crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The crude product can be salted with acid to obtain the corresponding salt, which upon basification yields the pure amide.

Industrial Considerations : This method avoids the use of flammable hydrogen gas and operates under mild conditions (room temperature to reflux), making it suitable for industrial scale production.

Alternative Patent Method : A Japanese patent (JP5652628B2) describes a two-step process involving:

- Reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide).

- Treatment with aqueous ammonia under pressure in methyl tert-butyl ether.

However, this method can produce dimer impurities, complicating purification and reducing yield.

Incorporation of Piperidine and Sulfonamide Functionalities

Piperidine Sulfonamide Formation : A key intermediate, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, is synthesized by amide coupling between 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate using EDCI and HOBt in dry acetonitrile. This intermediate is then converted to hydrazide derivatives by reaction with hydrazine hydrate in ethanol.

Amidation and Coupling with Trifluoroethyl Amide : The trifluoroethyl amide intermediate (2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride) is coupled with various acid derivatives using coupling reagents such as HATU and bases like N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature for 2 hours. This step forms amide bonds critical for the final structure.

Hydrogenolysis and Salt Formation Steps

Hydrogenolysis : Benzyl carbamate (CBZ) protecting groups are removed by hydrogenolysis using palladium on carbon catalysts under hydrogen atmosphere at elevated pressures and temperatures (e.g., 70°C, 100 psi). The crude product is purified by filtration and chromatography.

Hydrochloride Salt Formation : The free base amide or sulfonamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in solvents such as methanol, ethyl acetate, or 1,4-dioxane. Typical reaction conditions include stirring at room temperature or slightly elevated temperatures for several hours, followed by filtration and drying to yield the hydrochloride salt as a solid.

Representative Data Table of Preparation Steps and Yields

Research Findings and Observations

The use of protecting groups such as CBZ is common to facilitate selective reactions and prevent side reactions during intermediate steps. Hydrogenolysis effectively removes these groups under mild conditions.

The trifluoroethyl group introduction modulates the basicity of the piperidine nitrogen, which can influence the compound's biological properties and solubility.

Coupling reagents like HATU enable efficient amide bond formation with high yields and selectivity, critical for assembling the complex sulfonamide structure.

Salt formation with hydrochloric acid improves the compound's stability and facilitates isolation as a crystalline solid.

Industrially, milder and safer reaction conditions that avoid hazardous reagents (e.g., hydrogen gas) are preferred for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonic acids or other reduced forms .

Scientific Research Applications

Chemistry

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride serves as a versatile building block in organic synthesis. Its trifluoroethyl group enhances molecular interactions, making it useful in the development of more complex molecules.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form sulfonic acid derivatives |

| Reduction | Sulfonamide group can be reduced to form other derivatives |

| Substitution | Trifluoroethyl group can undergo nucleophilic substitution |

Biology

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structure allows for enhanced binding affinity due to the presence of the trifluoroethyl group.

Case Study: Enzyme Interaction

A study explored the interaction of this compound with carbonic anhydrase. The results showed that it could act as an inhibitor, suggesting potential therapeutic applications in conditions where carbonic anhydrase plays a critical role.

Medicine

Ongoing research is investigating its potential as a pharmaceutical intermediate or active ingredient in drug formulations. The sulfonamide moiety is known for its antibacterial properties, which could be leveraged for new antibiotic development.

Table 2: Potential Medical Applications

| Application Area | Potential Use |

|---|---|

| Antibacterial Drugs | Development of new antibiotics |

| Enzyme Inhibitors | Targeting specific metabolic pathways |

| Pharmaceutical Intermediates | Synthesis of complex drug molecules |

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in high-performance polymers and specialty chemicals.

Case Study: Material Development

A recent project focused on incorporating this compound into polymer matrices to enhance thermal stability and chemical resistance. Preliminary results indicated improved performance metrics compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The sulfonamide group may also play a role in its biological activity by interacting with active sites of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Ring Variations

- N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide Hydrochloride (Diazepane Analog) Structural Difference: Replaces the piperidine (6-membered ring) with a diazepane (7-membered ring). Piperidine derivatives often exhibit higher selectivity due to rigidity, whereas diazepane analogs may improve metabolic stability . Application: Unknown but likely varies due to ring size; diazepanes are common in anxiolytics (e.g., diazepam derivatives).

2.2. Substituent Variations

- 2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride (Compound 18) Structural Difference: Contains a trifluoromethylphenyl group instead of a sulfonamide-trifluoroethyl combination. Implications: The phenyl group enhances aromatic interactions with serotonin transporters, making it a selective serotonin reuptake inhibitor (SSRI). Application: CNS disorders (e.g., depression, anxiety).

2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic Acid (Compound 12)

- Structural Difference : Features a trifluoromethylphenyl group and an oxoacetate ester instead of sulfonamide and amine groups.

- Implications : The carboxylic acid derivative improves water solubility, while the trifluoromethyl group enhances lipophilicity. This compound serves as a pharmaceutical intermediate, highlighting the versatility of trifluoromethyl-piperidine scaffolds .

2.3. Functional Group Variations

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride (Pesticide Intermediate) Structural Difference: Replaces the piperidine-sulfonamide core with an acetamide group. Implications: The acetamide functionality is critical for pesticidal activity (e.g., inhibiting insect acetylcholinesterase). The trifluoroethyl group here likely improves resistance to metabolic degradation . Application: Agriculture (acaricide/insecticide).

Data Table: Key Structural and Functional Comparisons

*Molecular weights estimated based on structural formulas where explicit data is unavailable.

†Calculated using standard atomic masses.

Role of Fluorine in Drug Design

The trifluoroethyl group in the target compound and its analogs enhances lipophilicity, metabolic stability, and bioavailability. Fluorine’s electronegativity also strengthens van der Waals interactions with hydrophobic protein pockets, a feature leveraged in both pharmaceuticals (e.g., SSRIs) and agrochemicals .

Biological Activity

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride is a sulfonamide compound with a trifluoroethyl group that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H15ClF3N3O2S

- Molecular Weight : 297.73 g/mol

- IUPAC Name : 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide; hydrochloride

The compound's structure allows for diverse interactions with biological targets due to the presence of both the trifluoroethyl and sulfonamide groups, which enhance its binding affinity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity, while the sulfonamide moiety may interact with active sites on enzymes, leading to inhibitory or modulatory effects.

1. Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies show that certain piperidine derivatives can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The compound's structure potentially allows for improved cytotoxicity compared to traditional chemotherapeutics like bleomycin .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

- Acetylcholinesterase (AChE) : Inhibitors targeting AChE are significant in treating neurodegenerative diseases like Alzheimer's. Compounds incorporating piperidine structures have shown promising inhibition profiles .

- Histone Methyltransferase EZH2 : Recent studies suggest that compounds similar to this compound can inhibit EZH2, a target in cancer therapy .

3. Antiviral Activity

Piperidine-based compounds have been investigated for their antiviral properties. Some studies suggest that derivatives can effectively inhibit viral replication through interactions with viral proteins .

Case Studies

| Study | Findings | Context |

|---|---|---|

| Study 1 | Induced apoptosis in FaDu cells with enhanced cytotoxicity | Cancer therapy research |

| Study 2 | Inhibition of AChE and BuChE with unique conformational changes | Alzheimer's treatment exploration |

| Study 3 | Effective against SARS-CoV-2 main protease | Antiviral research |

Q & A

What are the recommended synthetic routes for 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride, and what critical parameters influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves sulfonamide bond formation between a piperidine derivative and a trifluoroethylamine precursor. Key steps include:

- Sulfonylation: Reacting 4-aminopiperidine with a sulfonyl chloride derivative under basic conditions (e.g., Na₂CO₃ or Et₃N) to form the sulfonamide intermediate. Adjusting pH to 9–10 during reaction monitoring via TLC ensures optimal coupling .

- Salt Formation: Hydrochloride salt precipitation via acidification (e.g., HCl in ethanol) .

Critical parameters: - Temperature Control: Maintain 0–5°C during sulfonylation to avoid side reactions.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity (>95%) .

How should researchers handle and store this compound to ensure stability?

Level: Basic

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed .

- Storage:

- Dry Conditions: Store in a desiccator under nitrogen to prevent hygroscopic degradation.

- Temperature: –20°C in amber vials to limit light/thermal decomposition .

- Stability Monitoring: Conduct periodic HPLC analysis to detect hydrolysis byproducts (e.g., free amine or sulfonic acid) .

What spectroscopic and analytical techniques are essential for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm piperidine ring conformation (e.g., axial/equatorial substituents) and sulfonamide connectivity. The trifluoroethyl group shows distinct ¹⁹F coupling in ¹H NMR .

- ¹⁹F NMR: Validate trifluoroethyl group integrity (δ –70 to –75 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern matching theoretical values .

- XRD: Resolve crystal structure for absolute stereochemistry, if applicable .

How can researchers resolve contradictions in reported biological activity data across studies?

Level: Advanced

Methodological Answer:

- Meta-Analysis Framework:

- Data Normalization: Standardize activity metrics (e.g., IC₅₀, % inhibition) using reference compounds (e.g., positive controls from PubChem data) .

- Assay Variability: Compare experimental conditions (e.g., cell lines, incubation times). For example, discrepancies in enzyme inhibition may arise from differences in ATP concentration in kinase assays .

- Orthogonal Validation: Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

What computational strategies predict the compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to model sulfonamide binding to target pockets (e.g., carbonic anhydrase). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the trifluoroethyl moiety .

- MD Simulations (GROMACS): Simulate ligand-receptor dynamics (100 ns) to assess binding stability and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .

- QSAR Models: Train models using descriptors like LogP, polar surface area, and electron-withdrawing effects of the trifluoroethyl group to predict activity .

How to design structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?

Level: Advanced

Methodological Answer:

- Core Modifications:

- Biological Testing:

- Selectivity Screening: Profile against related targets (e.g., kinase panels) to assess off-target effects .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-dealkylation of the trifluoroethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.